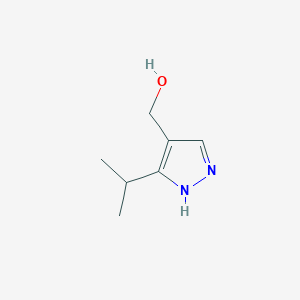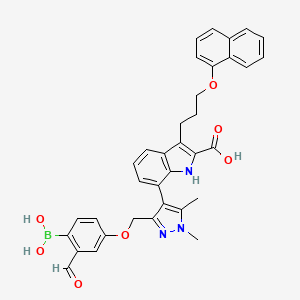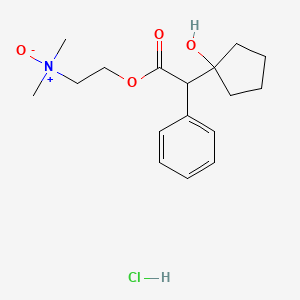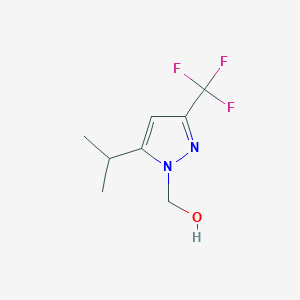![molecular formula C22H26F3NO4 B13429169 2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate CAS No. 2200281-00-9](/img/structure/B13429169.png)
2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate is a chemical compound with the molecular formula C22H26F3NO4 and a molecular weight of 425.44 g/mol . This compound is known for its role as an impurity in the pharmaceutical compound etofenamate . Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate typically involves the reaction of 2-(2-butoxyethoxy)ethanol with 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid under esterification conditions . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate can undergo various chemical reactions, including:
Aminolysis: Reaction with amines can convert the ester into an amide.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Aminolysis: Ammonia or primary/secondary amines.
Major Products Formed
Hydrolysis: 2-[[3-(Trifluoromethyl)phenyl]amino]benzoic acid and 2-(2-butoxyethoxy)ethanol.
Aminolysis: Corresponding amides.
Wissenschaftliche Forschungsanwendungen
2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate is primarily used as a reference standard in pharmaceutical research . It serves as an impurity standard for etofenamate, aiding in the quality control and validation of analytical methods . Additionally, it may be used in toxicological studies to understand the safety profile of etofenamate and its impurities .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etofenamate: The parent compound, used as an NSAID.
2-[2-(2-Butoxyethoxy)ethoxy]ethyl 2,2,2-trifluoroacetate: A structurally similar compound with different functional groups.
Uniqueness
2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate is unique due to its specific ester linkage and the presence of both butoxyethoxy and trifluoromethylphenyl groups . These structural features contribute to its distinct chemical and pharmacological properties compared to other related compounds .
Eigenschaften
CAS-Nummer |
2200281-00-9 |
|---|---|
Molekularformel |
C22H26F3NO4 |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
2-(2-butoxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C22H26F3NO4/c1-2-3-11-28-12-13-29-14-15-30-21(27)19-9-4-5-10-20(19)26-18-8-6-7-17(16-18)22(23,24)25/h4-10,16,26H,2-3,11-15H2,1H3 |
InChI-Schlüssel |
BYJRRSFVIXWYCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline](/img/structure/B13429111.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13429118.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13429119.png)



![4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13429143.png)

